molecular formula C20H21FN4O2S B3925574 N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea

N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea

Cat. No. B3925574
M. Wt: 400.5 g/mol
InChI Key: ZCCDKJSCNVJOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, allowing them to inhibit replication of both bacterial and cancer cells . These compounds have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .

Scientific Research Applications

N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-tumor, anti-angiogenic, and anti-inflammatory effects. As a result, it has been studied for its potential use in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Mechanism of Action

The mechanism of action of N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea is complex and not fully understood. However, it is believed to work by inhibiting several different signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of several different kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, this compound is able to slow down or stop the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic effects, this compound has also been shown to have anti-inflammatory effects. Specifically, it has been shown to inhibit the production of several different inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Additionally, this compound has been shown to have antioxidant effects, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The use of N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea in lab experiments has several advantages and limitations. One advantage is that this compound has been extensively studied and is well-characterized, which makes it a useful tool for researchers. Additionally, this compound has been shown to have a wide range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation of this compound is that it can be toxic to cells at high concentrations, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea. One direction is to continue to study the mechanism of action of this compound in order to better understand how it works and how it can be used to treat various types of cancer. Additionally, further research is needed to determine the optimal dosing and administration of this compound in order to minimize toxicity and maximize efficacy. Finally, future research could focus on developing new analogs of this compound that have improved efficacy and reduced toxicity.

properties

IUPAC Name

1-[5-[(2-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2S/c1-3-13(2)14-8-4-7-11-17(14)27-12-18-24-25-20(28-18)23-19(26)22-16-10-6-5-9-15(16)21/h4-11,13H,3,12H2,1-2H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCDKJSCNVJOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea
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N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea
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N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea
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N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea
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N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea
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N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.